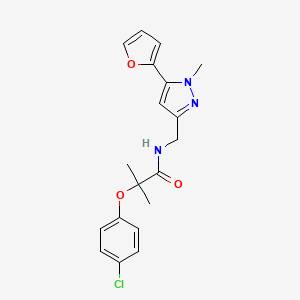

![molecular formula C20H24N4O4S B2791110 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034509-93-6](/img/structure/B2791110.png)

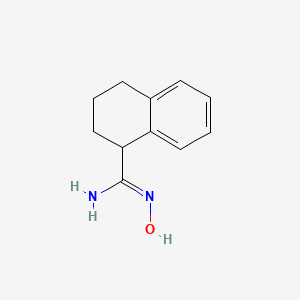

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.

BenchChem offers high-quality (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Light-Emitting Devices (OLEDs) and Luminescent Materials

Organic luminescent radicals have garnered attention due to their unique luminescence properties. The compound , with its tris(2,4,6-trichlorophenyl)methyl (TTM) radical core, falls into this category. TTM radicals are known for their stability, which makes them suitable for use in OLEDs. By attaching alkoxy-substituted carbazole donors to the TTM radical, researchers can create luminescent materials that emit light efficiently. These materials could find applications in displays, lighting, and optoelectronic devices .

Bioimaging and Sensing

The stability of chlorinated trityl radicals, including TTM radicals, allows their use in bioimaging. Researchers can functionalize these radicals to target specific biological molecules or cellular structures. By incorporating carbazole moieties, the resulting compounds may exhibit fluorescence, making them valuable for imaging biological processes. Additionally, their stability ensures longevity during imaging experiments .

Dual-Use Imaging Moieties

The compound’s water solubility is a significant advantage. Water-soluble TTM radicals can be used as dual-use imaging agents. In aqueous solutions, they exhibit fluorescence at 777 nm, which could be harnessed for optical imaging. Moreover, these radicals can shorten the longitudinal relaxation time (T1) of water, making them suitable for magnetic resonance imaging (MRI). The concept of water-soluble luminescent radicals opens up exciting possibilities for combined fluorescence and MRI imaging .

Photostable Luminescent Materials

While luminescent trityl radicals are generally photostable, bare radicals may still suffer from low photostability. Researchers have addressed this by attaching donor molecules like carbazole. The charge transfer excited state character introduced by carbazole enhances photostability. By optimizing the structure of the compound, scientists can further improve its photoluminescence quantum yield (PLQY) and overall stability .

Materials for Spintronics and Quantum Computing

Stable radicals like TTM radicals have potential applications in spintronics and quantum computing. Their long spin lifetimes and robustness against environmental factors make them attractive candidates for spin-based information storage and manipulation. Researchers can explore how the compound interacts with spin-polarized electrons and its suitability for spin qubits .

Electron Transfer and Redox Chemistry

The radical nature of TTM-based compounds allows them to participate in electron transfer reactions. Understanding their redox behavior is crucial for applications in catalysis, energy storage, and electrochemical devices. Researchers can investigate the compound’s electrochemical properties, such as its redox potentials and charge transfer kinetics .

Propriétés

IUPAC Name |

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-22-16-7-3-4-8-17(16)24(29(22,26)27)14-10-12-23(13-11-14)20(25)19-15-6-2-5-9-18(15)28-21-19/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDICIJSQTUVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)

![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)

![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2791044.png)

methanone](/img/structure/B2791049.png)